molecular formula C19H20NO8P B1445389 Fmoc-Thr(PO3H2)-OH CAS No. 883726-90-7

Fmoc-Thr(PO3H2)-OH

Cat. No. B1445389
CAS RN: 883726-90-7
M. Wt: 421.3 g/mol
InChI Key: OKIKUSCYAJQLRR-DIFFPNOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Fmoc-Thr(PO3H2)-OH involves introducing the Fmoc group onto the threonine amino acid. Common methods include reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .


Molecular Structure Analysis

The molecular formula of This compound is C19H20NO8P , with a molecular weight of approximately 421.34 g/mol . The structure includes the Fmoc group attached to the phosphorylated threonine residue .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base, typically using piperidine. The cleavage of this compound yields the desired peptide product .

Scientific Research Applications

Solid-Phase Peptide Synthesis

Fmoc-Thr(PO3H2)-OH is instrumental in the solid-phase synthesis of phosphopeptides. For example, it has been used in the Fmoc-polyamide procedure for incorporating O-phosphotyrosine into synthetic peptides, as demonstrated in the synthesis of model PTyr-tridecapeptide sequences (Kitas et al., 1989). Additionally, the synthesis of a model Tyr(P)-containing peptide using Fmoc-Tyr(PO3 tBu2)-OH and Fmoc-Tyr(PO3H2)-OH has shown that the latter is suitable for use in Fmoc solid-phase synthesis, although it produces less pure phosphopeptides (Valerio et al., 1995).

Peptide Prodrug Synthesis

This compound plays a key role in the synthesis of peptide prodrugs containing phosphothreonine in a fully protected form. This approach facilitates the preparation of phosphothreonine-containing peptides, contributing to various biological applications (Qian et al., 2014).

Synthesis of Branched Phosphopeptides

In the synthesis of branched peptides with potential to interact with specific protein domains, this compound has been utilized to introduce required phosphotyrosine residues. This method supports the synthesis of complex peptide structures with high specificity and affinity for target proteins (Xu et al., 2004).

Development of Self-Assembled Structures

The self-assembly properties of Fmoc variants of threonine, including this compound, have been studied for their potential in material science and nanotechnology. These studies reveal controlled morphological transitions in the self-assembled structures formed by these compounds under varying conditions (Kshtriya et al., 2021).

Synthesis of Carbonylated Peptides

This compound has been used in the development of methods for the solid-phase synthesis of carbonylated peptides. This supports the synthesis of peptides containing oxidatively modified residues, relevant in the study of diseases and biological systems (Waliczek et al., 2015).

Conformational Analysis of Phosphorylated Peptides

Studies have utilized this compound for synthesizing phosphorylated peptides to analyze their conformational properties. This has implications in understanding peptide structures and interactions in biological systems (Wade et al., 1995).

Future Directions

: Sigma-Aldrich Product Page : Perich JW, et al. Synthesis of phosphopeptides by the multipin method: Evaluation of coupling methods for the incorporation of Fmoc-Tyr(PO3Bzl,H)-OH, Fmoc-Ser(PO3Bzl,H)-OH, and Fmoc-Thr(PO3Bzl,H)-OH. Letters in Peptide Science, 6(2-3), 91-97 (1999). : Synthesis of phosphopeptides by the Multipin method: Evaluation of coupling methods for the incorporation of Fmoc-Tyr(PO3Bzl,H)-OH, Fmoc-Ser(PO3Bzl,H)-OH, and Fmoc-Thr(PO3Bzl,H)-OH. Springer Link. DOI: 10.1023/A:1008823924135

Mechanism of Action

Target of Action

Fmoc-Thr(PO3H2)-OH is a modified amino acid used in the synthesis of peptides . The primary targets of this compound are the peptide sequences that it helps to build. These peptide sequences can have various roles, depending on their composition and structure .

Mode of Action

This compound interacts with its targets through a process known as solid-phase peptide synthesis . This process involves the formation of peptide bonds between amino acids to create a peptide sequence . The Fmoc group provides protection for the amino acid during synthesis, and it is removed once the peptide bond is formed .

Biochemical Pathways

The main biochemical pathway affected by this compound is the synthesis of peptides . The compound contributes to the formation of peptide bonds, which are crucial for the creation of peptide sequences. These sequences can then participate in various biological processes, depending on their specific structure and composition .

Result of Action

The molecular effect of this compound’s action is the formation of peptide sequences . On a cellular level, these peptides can have various effects, depending on their specific structure and function. They can act as signaling molecules, structural components, or enzymes, among other roles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and solvent used in the process . Additionally, the stability of the compound can be influenced by storage conditions .

properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)/t11-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIKUSCYAJQLRR-DIFFPNOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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